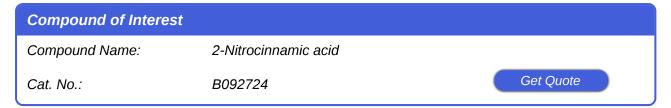


Spectroscopic Profile of 2-Nitrocinnamic Acid: A Technical Guide

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This guide provides a comprehensive overview of the spectroscopic data for **2-Nitrocinnamic acid**, tailored for researchers, scientists, and professionals in the field of drug development. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analytical techniques.

Quantitative Spectroscopic Data

The spectroscopic data for **2-Nitrocinnamic acid** is summarized in the tables below, offering a clear and concise reference for its structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data for **2-Nitrocinnamic acid** (DMSO-d₆)



Chemical Shift (δ)	Multiplicity	Coupling Constant (J) Hz	Assignment
8.06-8.04	Doublet	8	Aromatic H
7.92-7.90	Doublet	8	Aromatic H
7.87-7.83	Doublet	16	Vinylic H
7.78-7.74	Triplet	Aromatic H	
7.67-7.63	Triplet	Aromatic H	_
6.53-6.49	Doublet	16	Vinylic H

Table 2: ¹³C NMR Spectroscopic Data for **2-Nitrocinnamic acid** (DMSO-d₆)[1]

Chemical Shift (δ) ppm	Assignment	
166.8	Carbonyl Carbon (C=O)	
148.2	Aromatic C-NO ₂	
138.8	Vinylic CH	
133.8	Aromatic CH	
130.7	Aromatic C	
129.3	Aromatic CH	
124.6	Aromatic CH	
124.2	Aromatic CH	
123.4	Vinylic CH	

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Infrared (IR) Absorption Data for **2-Nitrocinnamic acid**[2]



Wavenumber (cm ⁻¹)	Intensity	Assignment
1707	Strong	C=O (Carbonyl) Stretch
1631	Medium	C=C (Aliphatic) Stretch
1605	Weak	C=C (Aromatic) Stretch
1573	Strong	Asymmetric NO ₂ Stretch
1442, 1423	Medium	C-H Bending
1345	Strong	Symmetric NO ₂ Stretch
785, 755, 718	Medium	Ring Deformation

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data for 2-Nitrocinnamic acid

Parameter	Value	
Molecular Formula	C ₉ H ₇ NO ₄	
Molecular Weight	193.16 g/mol [3]	
Ionization Mode	Electron Ionization (EI)	
Molecular Ion Peak [M]+	m/z 193	

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for compounds such as **2-Nitrocinnamic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

• Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used.



- Sample Preparation: Approximately 5-10 mg of **2-Nitrocinnamic acid** is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The solution should be homogeneous.
- · Data Acquisition:
 - The spectrometer is locked onto the deuterium signal of the solvent.
 - The magnetic field is shimmed to achieve homogeneity.
 - For ¹H NMR, a standard single-pulse experiment is performed.
 - For ¹³C NMR, a proton-decoupled experiment is typically used to simplify the spectrum.
- Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is commonly used.
- · Sample Preparation:
 - KBr Pellet Method: A small amount of the solid sample (1-2 mg) is finely ground with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal.
- Data Acquisition: A background spectrum is recorded first. The sample is then scanned, typically over a range of 4000-400 cm⁻¹.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

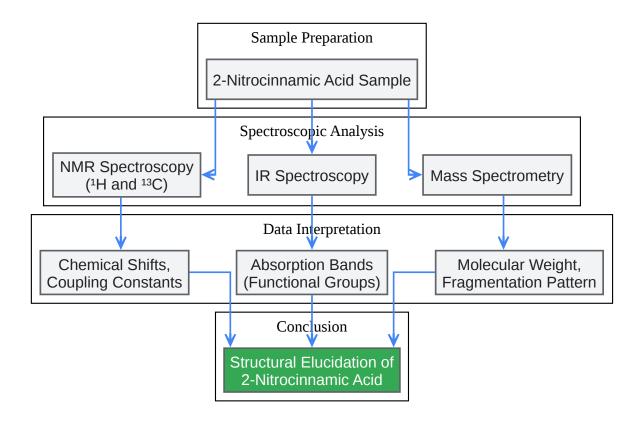


- Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source is typically used for volatile and thermally stable compounds like **2-Nitrocinnamic acid**.
- Sample Introduction: The sample can be introduced directly into the ion source via a heated solid probe or, if sufficiently volatile, through a gas chromatograph (GC-MS).
- Ionization: In the EI source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
 by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Workflow Visualization

The logical flow of spectroscopic analysis for the characterization of a chemical compound like **2-Nitrocinnamic acid** is depicted below.





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Caption: Workflow for the spectroscopic characterization of **2-Nitrocinnamic acid**.

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